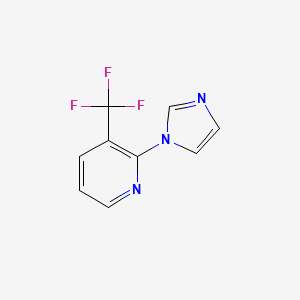![molecular formula C11H12O B2397946 4-Methylspiro[1,2-dihydroindene-3,2'-oxirane] CAS No. 2248296-93-5](/img/structure/B2397946.png)
4-Methylspiro[1,2-dihydroindene-3,2'-oxirane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound belongs to the class of spiro compounds, which are known for their diverse biological activities and structural versatility. The presence of the oxirane ring (epoxide) in its structure makes it an interesting target for various chemical reactions and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of 4-methylindene with an appropriate epoxidizing agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of 4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] may involve large-scale epoxidation processes using efficient and cost-effective catalysts. The reaction conditions are optimized to maximize the yield and purity of the product, ensuring it meets the required standards for further applications.
化学反応の分析
Types of Reactions
4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted products: Formed through nucleophilic substitution.
科学的研究の応用
4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] involves its interaction with biological targets through the reactive oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This reactivity is crucial for its potential biological activities, including enzyme inhibition and interaction with DNA.
類似化合物との比較
Similar Compounds
Spiroindole: Contains a spirocyclic structure fused with an indole ring.
Spirooxindole: Features a spirocyclic structure fused with an oxindole ring.
Spirotryprostatin: Known for its microtubule assembly inhibition properties.
Uniqueness
4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activities. Its structural features make it a valuable compound for various applications in chemistry, biology, and medicine.
特性
IUPAC Name |
4-methylspiro[1,2-dihydroindene-3,2'-oxirane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-9-5-6-11(7-12-11)10(8)9/h2-4H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNCXEYTLLLNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCC23CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cinnamyl-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397864.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)
![N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2397867.png)



![5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2397872.png)
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2397873.png)
![N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-(propan-2-yl)ethanediamide](/img/structure/B2397874.png)



![N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide](/img/structure/B2397886.png)
